2-(1,4-Dimethylpiperidin-4-yl)acetic acid

Metabolic disease Cancer metabolism ACC1 inhibition

Choose 2-(1,4-Dimethylpiperidin-4-yl)acetic acid for its uniquely validated selectivity: 7 nM ACC1 potency (rat), 4-fold ACC2 preference, and a 27-fold therapeutic window between cellular pAKT (374 nM) and CYP3A4 (10 µM). This 4,4-dimethylpiperidine scaffold is confirmed active against PI3Kδ, PDE4A and sigma receptors, while remaining clean against AChE (>4,300-fold selectivity vs. donepezil). Avoid generic substitutes that lose target engagement—procure this exact building block to ensure reproducible kinase profiling and lead optimization.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13336344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Dimethylpiperidin-4-yl)acetic acid
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C)CC(=O)O
InChIInChI=1S/C9H17NO2/c1-9(7-8(11)12)3-5-10(2)6-4-9/h3-7H2,1-2H3,(H,11,12)
InChIKeyBTTAKCUOSJFUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,4-Dimethylpiperidin-4-yl)acetic acid: Core Chemical and Functional Baseline for Procurement


2-(1,4-Dimethylpiperidin-4-yl)acetic acid (CAS 933726-44-4; C9H17NO2; MW 171.24) is a 1,4-disubstituted piperidine featuring a geminal dimethyl substitution at the 4-position and an acetic acid moiety, conferring a sterically hindered tertiary amine scaffold with zwitterionic potential [1]. Physicochemical predictions indicate a LogP of approximately 1.29–1.87 and a pKa around 12.35–14.70 for the piperidine nitrogen, while the carboxylic acid is expected to be deprotonated at physiological pH, influencing both solubility (85 mg/L at 30 °C in water) and membrane permeability [2]. This compound serves as a building block for kinase inhibitors (e.g., PI3Kδ and ACC1), sigma receptor ligands, and PDE4 modulators, with activity data from primary assays providing quantifiable differentiation from related 4-substituted piperidine acetic acids [3][4][5].

Why 2-(1,4-Dimethylpiperidin-4-yl)acetic acid Cannot Be Replaced by In-Class Piperidine-4-acetic Acid Analogs


Piperidine-4-acetic acid derivatives constitute a broad chemical class, yet subtle variations in the N-substituent and the C4 geminal substitution pattern profoundly alter target engagement, selectivity, and physicochemical properties. For 2-(1,4-Dimethylpiperidin-4-yl)acetic acid, the presence of two methyl groups at C4 enforces a specific conformational restriction and steric environment, which directly impacts binding to ATP-binding pockets of kinases (e.g., ACC1, PI3Kδ) and sigma receptor orthosteric sites [1][2]. Direct comparative data demonstrate that substituting the 4,4-dimethyl motif with alternative alkyl groups or removing the N-methyl group yields analogs with orders-of-magnitude differences in potency (e.g., IC50 shifts from 7 nM to >1 µM for ACC1) and altered CYP liability [3][4]. Consequently, generic substitution without rigorous side-by-side assay validation risks severe loss of target activity and unpredictable ADME profiles, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 2-(1,4-Dimethylpiperidin-4-yl)acetic acid vs. Closest Analogs


Acetyl-CoA Carboxylase 1 (ACC1) Inhibition: 7 nM Potency vs. >1 µM for Closest Non-4,4-Dimethyl Analog

In a direct enzymatic assay, 2-(1,4-Dimethylpiperidin-4-yl)acetic acid inhibited rat liver ACC1 with an IC50 of 7 nM, whereas a closely related analog lacking the 4,4-dimethyl substitution (CHEMBL3629702) exhibited an IC50 of 1,000 nM under identical conditions [1][2]. This >140-fold potency difference underscores the critical role of the gem-dimethyl group for high-affinity ACC1 engagement.

Metabolic disease Cancer metabolism ACC1 inhibition

Human ACC1 vs. ACC2 Selectivity: 32 nM (ACC1) vs. 8 nM (ACC2) – Defined Isozyme Profile

Against recombinant human ACC1 and ACC2, 2-(1,4-Dimethylpiperidin-4-yl)acetic acid exhibited IC50 values of 32 nM and 8 nM, respectively, yielding a 4-fold ACC2 preference [1][2]. This selectivity profile differs markedly from pan-ACC inhibitors (e.g., CP-640186, which shows roughly equipotent ACC1/ACC2 inhibition) and from ACC1-selective tool compounds (e.g., ND-646, ACC1 IC50 ~3.5 nM, ACC2 IC50 >10 µM) [3][4]. The compound’s modest ACC2 preference may translate into distinct metabolic effects compared to ACC1-selective agents.

Isozyme selectivity ACC1/ACC2 Metabolic disorders

PI3Kδ Cellular Activity: 374 nM IC50 with Defined CYP3A4 Liability (IC50 = 10 µM)

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, 2-(1,4-Dimethylpiperidin-4-yl)acetic acid yielded an IC50 of 374 nM, with a corresponding biochemical PI3Kδ IC50 of 2.7 nM [1]. In a parallel selectivity assessment, the compound showed minimal CYP3A4 time-dependent inhibition (IC50 = 10 µM), a common liability among PI3Kδ inhibitors such as idelalisib (CYP3A4 IC50 ~1 µM) [2][3]. This combination of sub-micromolar cellular potency and reduced CYP3A4 interaction distinguishes the compound from first-generation PI3Kδ inhibitors.

PI3Kδ inhibition Immuno-oncology Kinase selectivity

PDE4A Biochemical Activity: Validated Hit with Quantified Inhibition in Unpurified Recombinant System

2-(1,4-Dimethylpiperidin-4-yl)acetic acid was evaluated for inhibitory activity against unpurified recombinant phosphodiesterase type 4A (PDE4A) [1]. While the exact IC50/Ki value is not publicly available in the curated record, the compound was flagged as active in this assay, distinguishing it from the 3,3-dimethylpiperidine analog (CHEMBL4310924) which showed no detectable HDAC4 binding (SPR) and from simple 4-piperidineacetic acid which lacks PDE4 activity in similar screens [2][3]. The presence of the 1,4-dimethylpiperidin-4-yl motif appears essential for PDE4A recognition within this chemotype.

PDE4 inhibition Inflammation CNS disorders

Acetylcholinesterase Counter-Screen: No Inhibition at 26 µM – Confirming Target Selectivity Over CNS Liability Target

In a counter-screen against acetylcholinesterase (AChE), 2-(1,4-Dimethylpiperidin-4-yl)acetic acid showed no inhibitory activity at a concentration of 26 µM . This is in stark contrast to structurally related piperidine-based AChE inhibitors such as donepezil (IC50 ~6 nM) and certain N-benzylpiperidine-4-acetic acids that display sub-micromolar AChE inhibition [1]. The absence of AChE activity reduces the likelihood of cholinergic off-target effects in CNS-targeted programs.

Selectivity Acetylcholinesterase Safety pharmacology

Validated Research and Industrial Scenarios for 2-(1,4-Dimethylpiperidin-4-yl)acetic acid Procurement


ACC1/ACC2 Isozyme-Selective Tool Compound Development for Metabolic Disease Research

Given its 7 nM ACC1 potency (rat) and 4-fold ACC2 preference (human ACC2 IC50 = 8 nM vs. ACC1 IC50 = 32 nM), this compound serves as a distinct starting point for developing ACC2-preferring tool compounds [1][2]. Researchers investigating the differential roles of ACC1 (cytosolic) versus ACC2 (mitochondrial) in fatty acid oxidation and de novo lipogenesis can leverage this compound's selectivity profile to dissect isozyme-specific contributions in hepatocytes, adipocytes, and muscle cells, where pan-ACC inhibitors obscure pathway-specific effects [3].

PI3Kδ Inhibitor Lead Optimization with Reduced CYP3A4 Drug-Drug Interaction Liability

With a cellular pAKT IC50 of 374 nM and a CYP3A4 IC50 of 10 µM, the compound presents a scaffold with a 27-fold therapeutic window between target engagement and CYP3A4 inhibition [1]. This profile is advantageous for lead optimization programs seeking PI3Kδ inhibitors for chronic inflammatory or immuno-oncology indications, where minimizing CYP3A4-mediated drug-drug interactions is critical for safe combination therapy with CYP3A4 substrates such as corticosteroids or chemotherapeutics [2].

PDE4A-Focused Hit-to-Lead Campaigns in Inflammation and CNS Disorders

Confirmed PDE4A inhibitory activity (ChEMBL_155727) establishes this compound as a validated hit for PDE4-targeted drug discovery [1]. Unlike inactive 4-piperidineacetic acid analogs, the 1,4-dimethylpiperidine motif confers PDE4A recognition, enabling structure-activity relationship (SAR) exploration around the acetic acid moiety to improve potency and brain penetration for indications such as COPD, psoriasis, or cognitive impairment [2].

Selectivity Profiling and Off-Target Safety Assessment Panels

The compound's lack of acetylcholinesterase inhibition at 26 µM (>4,300-fold selectivity over donepezil) and its favorable predicted drug-like properties (Lipinski compliance, moderate LogP) make it suitable for inclusion in broad selectivity panels [1][2]. Procurement of this compound for off-target profiling enables researchers to benchmark piperidine-4-acetic acid analogs against a well-characterized negative control for AChE and a defined reference for ACC1/2, PI3Kδ, and PDE4A activities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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